molecular formula C16H18FN5O B502506 1-BUTYL-N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE

1-BUTYL-N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE

Katalognummer: B502506
Molekulargewicht: 315.35g/mol
InChI-Schlüssel: RRGOAFCLRMWKDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-BUTYL-N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.

Vorbereitungsmethoden

The synthesis of 1-BUTYL-N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Analyse Chemischer Reaktionen

1-BUTYL-N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the furan ring, leading to the formation of various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form complex molecular architectures.

Wissenschaftliche Forschungsanwendungen

1-BUTYL-N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials.

    Agriculture: It is investigated for its potential as a pesticide or herbicide due to its bioactive properties.

Wirkmechanismus

The mechanism of action of 1-BUTYL-N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

1-BUTYL-N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE can be compared with other tetrazole derivatives, such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, leading to distinct chemical and biological properties. The uniqueness of this compound lies in its specific combination of the furan, fluorophenyl, and tetrazole moieties, which confer unique reactivity and bioactivity.

Eigenschaften

Molekularformel

C16H18FN5O

Molekulargewicht

315.35g/mol

IUPAC-Name

1-butyl-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]tetrazol-5-amine

InChI

InChI=1S/C16H18FN5O/c1-2-3-10-22-16(19-20-21-22)18-11-14-8-9-15(23-14)12-4-6-13(17)7-5-12/h4-9H,2-3,10-11H2,1H3,(H,18,19,21)

InChI-Schlüssel

RRGOAFCLRMWKDR-UHFFFAOYSA-N

SMILES

CCCCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)F

Kanonische SMILES

CCCCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.